molecular formula C19H16Cl2F3N3OS2 B2708860 3-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole CAS No. 344272-31-7

3-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole

Cat. No. B2708860
CAS RN: 344272-31-7
M. Wt: 494.37
InChI Key: MVTVGZJIIDOERS-UHFFFAOYSA-N
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Description

3-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C19H16Cl2F3N3OS2 and its molecular weight is 494.37. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A study by Hu et al. (2008) explored the synthesis of asymmetric bis(s-triazole Schiff-base)s with functionalized side chains. These compounds demonstrated in vitro antitumor activity against various cell lines, highlighting the potential therapeutic applications of triazole derivatives in cancer treatment (Guo-qiang Hu, Li-li Hou, Songqiang Xie, & Wen-long Huang, 2008).

Antibacterial and Antifungal Activities

Wang et al. (2010) synthesized novel sulfanilamide-derived 1,2,3-triazole compounds that exhibited promising antibacterial potency. This study demonstrates the potential of triazole derivatives as antibacterial and antifungal agents (Xian-Long Wang, Kun Wan, & Cheng‐He Zhou, 2010).

Corrosion Inhibition

Lagrenée et al. (2002) investigated a new triazole derivative for its efficiency in inhibiting corrosion of mild steel in acidic media. The study found that the triazole derivative was a very good inhibitor, suggesting applications in materials science to prevent corrosion (M. Lagrenée, B. Mernari, M. Bouanis, M. Traisnel, & F. Bentiss, 2002).

Antifungal Activity

Qingcu (2014) reported on the synthesis and antifungal activity of Schiff bases of 5-ethoxycarbonylmethylsulfanyl-1,2,4-triazole against vegetable pathogens, indicating the use of triazole derivatives in agricultural fungicides (Yang Qingcu, 2014).

properties

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfinylmethyl]-4-methyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2F3N3OS2/c1-27-17(11-30(28)10-13-4-7-15(20)8-16(13)21)25-26-18(27)29-9-12-2-5-14(6-3-12)19(22,23)24/h2-8H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTVGZJIIDOERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)C(F)(F)F)CS(=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole

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